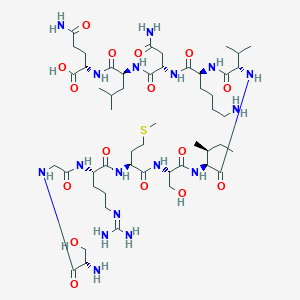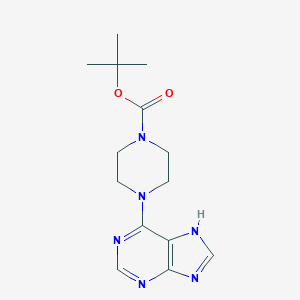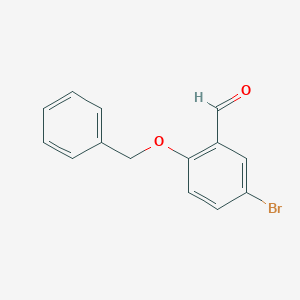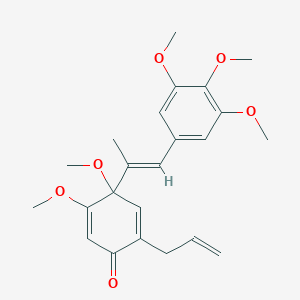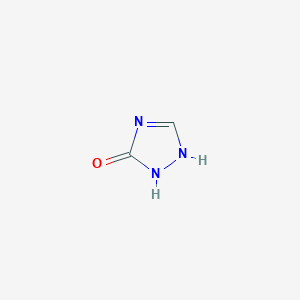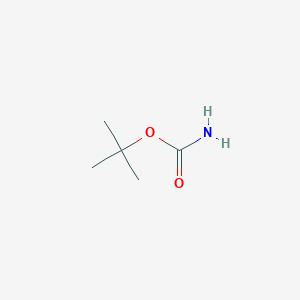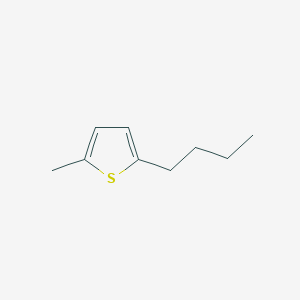
2-Butyl-5-methylthiophene
Übersicht
Beschreibung
2-Butyl-5-methylthiophene is a chemical compound with the molecular formula C9H14S . It has an average mass of 154.273 Da and a monoisotopic mass of 154.081619 Da .
Synthesis Analysis
The synthesis of thiophene derivatives, such as 2-Butyl-5-methylthiophene, involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular structure of 2-Butyl-5-methylthiophene consists of a thiophene ring with butyl and methyl groups attached . The exact 3D structure can be viewed using molecular visualization tools .Chemical Reactions Analysis
Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They play a vital role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis
2-Butyl-5-methylthiophene has a molecular formula of C9H14S, a molar mass of 154.27, a predicted density of 0.958±0.06 g/cm3, and a predicted boiling point of 200.6±9.0 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions :
- 2-Butyl-5-methylthiophene has been involved in studies examining the formylation, acetylation, and bromination reactions, with a focus on the substitution patterns and the influence of different substituents on these reactions (Gol'dfarb & Konstantinov, 1958).
- It has also been utilized in synthesizing various thiophene derivatives, elucidating the conditions for successful alkylation and exploring the properties of the resulting compounds (Gol'dfarb & Korsakova, 1954).
Polymerization and Material Science :
- In the field of polymer science, thiophene derivatives, including compounds related to 2-Butyl-5-methylthiophene, have been used in the synthesis of conducting polymers. These materials have applications in various electronic devices due to their electrochemical and electrochromic properties (Elsenbaumer, Jen, & Oboodi, 1986).
Molecular Structure and Analysis :
- Studies involving 2-Butyl-5-methylthiophene and related compounds have contributed to understanding molecular structures and dynamics. For instance, research on 2-methylthiophene, a structurally similar compound, has helped determine molecular structures using techniques like gas electron diffraction and microwave spectroscopy (Tanabe et al., 1995).
Pharmaceutical and Agrochemical Synthesis :
- Derivatives of 2-Butyl-5-methylthiophene have been explored as intermediates in the synthesis of pharmaceuticals and agrochemicals, showcasing their importance in these industries (Yang, 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-butyl-5-methylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14S/c1-3-4-5-9-7-6-8(2)10-9/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCKDFUWZSZTLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(S1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30335978 | |
| Record name | 2-butyl-5-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30335978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyl-5-methylthiophene | |
CAS RN |
111510-96-4 | |
| Record name | 2-butyl-5-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30335978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









